molecular formula C13H24N2O2 B7903193 tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B7903193
M. Wt: 240.34 g/mol
InChI Key: DZCWTVVWRRSCRM-UHFFFAOYSA-N
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Description

tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 5-azaspiro[2.5]octane core. The aminomethyl substituent at the 8-position and the tert-butoxycarbonyl (Boc) protecting group at the 5-position make it a versatile intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological disorders or protease inhibition.

Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10(8-14)13(9-15)5-6-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCWTVVWRRSCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of a Ketone Intermediate

Starting from 5-azaspiro[2.5]octane-8-one, condensation with an ammonia equivalent (e.g., ammonium acetate) followed by reduction with sodium cyanoborohydride could yield the aminomethyl derivative. This method mirrors the hydrogenation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile to a primary amine using Raney nickel.

Example Protocol :

  • React 5-azaspiro[2.5]octane-8-one (1.0 eq) with ammonium acetate (2.0 eq) in methanol at 25°C for 12 hours.

  • Add sodium cyanoborohydride (1.5 eq) and stir at 40°C for 6 hours.

  • Quench with aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Yield Optimization :

  • Excess ammonia equivalents and prolonged reaction times improve conversion but risk dimerization.

  • Acidic conditions (pH 4–6) enhance imine formation efficiency.

Gabriel Synthesis for Primary Amine Formation

Alternatively, the Gabriel reaction offers a controlled pathway to primary amines. Starting from a spirocyclic bromide, phthalimide substitution followed by hydrazinolysis would yield the aminomethyl group.

Example Protocol :

  • React 8-bromomethyl-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) with potassium phthalimide (1.2 eq) in DMF at 80°C for 8 hours.

  • Hydrolyze the phthalimide intermediate with hydrazine hydrate (2.0 eq) in ethanol under reflux for 4 hours.

  • Isolate the amine via acid-base extraction (HCl/NaOH).

Challenges :

  • Phthalimide byproducts require rigorous purification.

  • Hydrazinolysis may degrade acid-sensitive tert-butyl esters, necessitating mild conditions.

The tert-butyl carbamate (Boc) group is widely used for amine protection due to its stability under basic and nucleophilic conditions. In the synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, Boc introduction via tert-butyl dicarbonyl anhydride occurs after spirocycle formation, achieving 80% yield in methanol at 50°C. For the target compound, analogous protection of the secondary amine prior to aminomethylation may prevent undesired side reactions.

Protection Protocol :

  • Dissolve 5-azaspiro[2.5]octane-8-amine (1.0 eq) in dichloromethane.

  • Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (2.0 eq) at 0°C.

  • Stir at 25°C for 4 hours, then concentrate and purify by flash chromatography.

Deprotection Considerations :

  • Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) cleave the Boc group.

  • Pyridinium p-toluenesulfonate (PPTS) in acetone/water at 70°C effectively removes ketals, suggesting compatibility with acid-labile spiro systems.

Reaction Optimization and Scalability

Scalable synthesis demands reproducible yields and minimal purification steps. Key lessons from the patent literature include:

Solvent and Temperature Effects

  • Step 1 (Cyanidation) : A glycol dimethyl ether/ethanol mixture at 0–20°C provided 74.8% yield for a related nitrile intermediate.

  • Step 3 (Hydrogenation) : Methanol as a solvent under 50 psi H2 at 50°C optimized nitro reduction kinetics.

Catalyst Efficiency

  • Raney nickel outperforms palladium catalysts in hydrogenating sterically hindered nitriles, achieving 80% yield in 6 hours.

Purification Strategies

  • Silica gel chromatography remains the gold standard for intermediates, though recrystallization (e.g., petroleum ether) improves purity for final products.

Analytical Characterization and Quality Control

Structural confirmation of intermediates and the final product relies on spectroscopic methods:

  • 1H NMR : Diagnostic signals include tert-butyl singlets (δ 1.40 ppm) and spirocyclic methylene protons (δ 2.25–3.46 ppm).

  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 229 for C11H19NO4).

  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure imparts unique steric and electronic properties that are valuable in the design of new materials and catalysts.

Biology

In biological research, this compound can be used as a scaffold for the development of bioactive molecules. Its structural features make it a suitable candidate for the design of enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound may find applications in the development of new materials with unique mechanical or chemical properties. Its spirocyclic structure can contribute to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and physicochemical properties:

Compound Name Substituent(s) Spiro Ring System Molecular Formula Molecular Weight CAS Number Purity (%) Source/Reference
tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate (Target) 8-aminomethyl [2.5]octane C₁₂H₂₂N₂O₂ ~226.3* Not explicitly provided Inferred from analogs
tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate 8-hydroxyl [2.5]octane C₁₂H₂₁NO₃ 227.3 955028-95-2 95 AstaTech, Inc
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate 8-oxo [2.5]octane C₁₂H₁₉NO₃ 225.3 143306-64-3 95 Fluorochem
tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate 8-amino [3.4]octane C₁₂H₂₂N₂O₂ 226.32 2044714-40-9 Supplier data
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate 2-amino, 5-Boc [3.4]octane C₁₃H₂₂N₂O₂·½C₂H₂O₄ 283.3 (free base) 1434141-78-2 PharmaBlock
tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate No substituent [2.5]octane C₁₁H₁₉NO₂ 197.3 1416013-81-4 95 Combi-Blocks

*Molecular weight inferred based on substitution pattern.

Key Differences and Implications

Substituent Reactivity: The aminomethyl group in the target compound enhances nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation) compared to the hydroxyl or oxo derivatives .

Ring System Geometry :

  • Spiro[2.5]octane systems (e.g., target compound) have smaller ring sizes than spiro[3.4]octane derivatives, influencing conformational rigidity and binding affinity in drug-receptor interactions .

Protective Group Strategies :

  • The Boc group in all listed compounds facilitates amine protection during synthesis. However, analogs like the hemioxalate derivative (CAS 1434141-78-2) demonstrate alternative salt forms for improved solubility .

Synthetic Applications :

  • The unsubstituted spiro[2.5]octane (CAS 1416013-81-4) serves as a scaffold for introducing diverse functional groups via post-synthetic modifications .

Research Findings and Data Trends

  • Purity and Availability : Hydroxyl and oxo derivatives (e.g., CAS 955028-95-2, 143306-64-3) are commercially available at 95% purity, suggesting robust synthetic protocols for spiro[2.5]octane cores .

Biological Activity

Chemical Identity:

  • IUPAC Name: tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
  • Molecular Formula: C13H24N2O2
  • Molecular Weight: 240.35 g/mol
  • CAS Number: 1508209-92-4

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. Research indicates that such compounds can modulate neurotransmitter systems, particularly those related to the central nervous system (CNS).

Pharmacological Effects

  • Neuroprotective Properties:
    • Compounds similar to this compound have been shown to exhibit neuroprotective effects by activating the Keap1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
    • Electrophilic compounds in this category can induce phase II detoxifying enzymes, thereby protecting neurons from damage .
  • Antidepressant-like Effects:
    • Preliminary studies suggest that derivatives of spirocyclic compounds may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways .
  • Antinociceptive Activity:
    • Some azaspiro compounds have demonstrated antinociceptive properties in pain models, indicating their potential use in pain management therapies .

Toxicology and Safety

While the compound shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments are necessary to evaluate the risk associated with its use, particularly concerning long-term exposure and potential carcinogenic effects, as seen with similar compounds like TBHQ (tert-butyl hydroquinone) .

Study on Neuroprotective Effects

A study investigating the neuroprotective effects of spirocyclic compounds found that they significantly reduced neuronal death in models of oxidative stress. The activation of Nrf2 was linked to the upregulation of antioxidant enzymes, which play a crucial role in cellular defense mechanisms .

Antidepressant-like Effects in Animal Models

In a controlled experiment, a derivative of this compound was administered to rodents subjected to stress-induced depression models. The results indicated a significant reduction in depressive behaviors, suggesting that the compound may influence mood-regulating neurotransmitters .

Antinociceptive Activity Assessment

In another study, the antinociceptive effects of related azaspiro compounds were evaluated using formalin-induced pain models in mice. The findings revealed that these compounds significantly decreased pain responses, highlighting their potential utility in analgesic therapies .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H24N2O2240.35 g/molNeuroprotective, Antidepressant-like
tert-Butyl hydroquinone (TBHQ)C10H14O2166.23 g/molAntioxidant, Potential carcinogen
Carnosic acidC20H28O4332.44 g/molNeuroprotective, Antioxidant

Q & A

Q. What are the established synthetic routes for tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the spirocyclic core via [2+2] cycloaddition or ring-closing metathesis, often using tert-butyl carbamate-protected precursors .
  • Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, bromomethyl intermediates (e.g., tert-butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate) can react with ammonia or protected amines under basic conditions (NaH/THF) .
  • Optimization : Solvent choice (e.g., THF for enhanced nucleophilicity), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., Pd/C for hydrogenation steps) are critical for yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm spirocyclic structure and substituent placement (e.g., aminomethyl proton signals at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 241.18 for C12_{12}H21_{21}N2_2O2_2) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Q. What are the common chemical reactions involving the aminomethyl group in this compound?

The aminomethyl group participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amides .
  • Alkylation : Forms secondary amines via reductive alkylation with aldehydes (e.g., formaldehyde) and NaBH4_4 .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, facilitated by Pd catalysts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during spirocycle formation to induce asymmetry .
  • Kinetic Resolution : Enzymatic resolution (e.g., lipases) to separate enantiomers from racemic mixtures .
  • Asymmetric Hydrogenation : Pd or Rh catalysts with chiral ligands (e.g., Josiphos) for stereocontrol during aminomethyl group introduction .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false positives .
  • Target Engagement Assays : Use biophysical methods (SPR, ITC) to confirm direct binding to enzymes like kinases or proteases .
  • Meta-Analysis : Cross-reference datasets from orthogonal assays (e.g., enzymatic vs. cellular assays) to rule out off-target effects .

Q. What computational methods predict the reactivity of this compound in complex systems?

  • DFT Calculations : Model transition states for nucleophilic substitution at the aminomethyl group (e.g., activation energies for acylation) .
  • MD Simulations : Predict binding modes in enzyme active sites (e.g., protease inhibition via H-bonding with the spirocyclic core) .
  • QSPR Models : Correlate substituent electronic effects (Hammett σ values) with reaction rates .

Q. What structure-activity relationship (SAR) trends are observed in analogues of this compound?

Key modifications and effects include:

Modification Biological Impact Reference
Replacement of tert-butyl with CF3_3Enhanced metabolic stability but reduced solubility
Substitution of aminomethyl with hydroxylLoss of enzyme inhibition (e.g., ~50% drop in protease IC50_{50})
Spiro ring expansion (e.g., 2.5 → 3.4)Improved binding to G-protein-coupled receptors

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • In Solution (pH 7.4) : Degrades via hydrolysis of the tert-butyl carbamate group (t1/2_{1/2} ~48 hrs) .
  • Solid-State : Stable for >6 months at -20°C under inert atmosphere .
  • Accelerated Stability Testing : Use of thermal gravimetric analysis (TGA) to predict degradation pathways .

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